molecular formula C30H36N4O5 B15142600 N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-5-[4-(hydroxycarbamoyl)phenyl]-2-methylbenzamide

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-5-[4-(hydroxycarbamoyl)phenyl]-2-methylbenzamide

Cat. No.: B15142600
M. Wt: 532.6 g/mol
InChI Key: CFJLCLUSTDMNGO-UHFFFAOYSA-N
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Description

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-5-[4-(hydroxycarbamoyl)phenyl]-2-methylbenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including a pyridine ring, an oxane ring, and a benzamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-5-[4-(hydroxycarbamoyl)phenyl]-2-methylbenzamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridine and benzamide intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-5-[4-(hydroxycarbamoyl)phenyl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the compound’s functional groups, leading to new derivatives with different properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, resulting in new analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the reaction’s outcome and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of analogs with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing new organic compounds with unique properties.

    Biology: Investigating its effects on biological systems and potential as a biochemical probe.

    Medicine: Exploring its potential as a therapeutic agent for treating various diseases.

    Industry: Utilizing its chemical properties in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-5-[4-(hydroxycarbamoyl)phenyl]-2-methylbenzamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and biological responses. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-5-[4-(hydroxycarbamoyl)phenyl]-2-methylbenzamide include other benzamide derivatives, pyridine-containing compounds, and oxane-based molecules. These compounds share structural similarities and may exhibit comparable chemical properties and reactivity.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C30H36N4O5

Molecular Weight

532.6 g/mol

IUPAC Name

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-5-[4-(hydroxycarbamoyl)phenyl]-2-methylbenzamide

InChI

InChI=1S/C30H36N4O5/c1-5-34(24-10-12-39-13-11-24)27-16-23(21-6-8-22(9-7-21)28(35)33-38)15-25(20(27)4)29(36)31-17-26-18(2)14-19(3)32-30(26)37/h6-9,14-16,24,38H,5,10-13,17H2,1-4H3,(H,31,36)(H,32,37)(H,33,35)

InChI Key

CFJLCLUSTDMNGO-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)C(=O)NO

Origin of Product

United States

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